molecular formula C26H20N2O2 B13148538 4-(4-Nitrostyryl)-N,N-diphenylaniline

4-(4-Nitrostyryl)-N,N-diphenylaniline

Cat. No.: B13148538
M. Wt: 392.4 g/mol
InChI Key: USFOFOYOBPDBAW-VAWYXSNFSA-N
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Description

4-(4-Nitrostyryl)-N,N-diphenylaniline is an organic compound that belongs to the class of stilbenes Stilbenes are characterized by the presence of a 1,2-diphenylethene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrostyryl)-N,N-diphenylaniline typically involves the reaction of 4-nitrobenzaldehyde with N,N-diphenylaniline in the presence of a base. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired stilbene compound . The reaction conditions often include the use of solvents like toluene or ethanol and may require heating to reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrostyryl)-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products

    Reduction: 4-(4-Aminostyryl)-N,N-diphenylaniline.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Nitro or halogen-substituted derivatives on the aromatic rings.

Scientific Research Applications

4-(4-Nitrostyryl)-N,N-diphenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Nitrostyryl)-N,N-diphenylaniline depends on its specific application. In biological systems, it may interact with cellular components through its nitro and styryl groups, potentially affecting cellular pathways and molecular targets. The exact pathways and targets would vary based on the specific biological context and the compound’s modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrostyryl)-N,N-diphenylaniline is unique due to its combination of a nitro group and a diphenylaniline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its reactivity and structural features can be leveraged for various purposes.

Properties

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]-N,N-diphenylaniline

InChI

InChI=1S/C26H20N2O2/c29-28(30)26-19-15-22(16-20-26)12-11-21-13-17-25(18-14-21)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-20H/b12-11+

InChI Key

USFOFOYOBPDBAW-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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